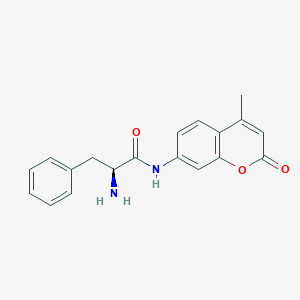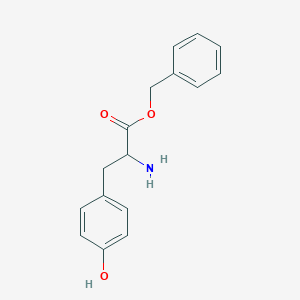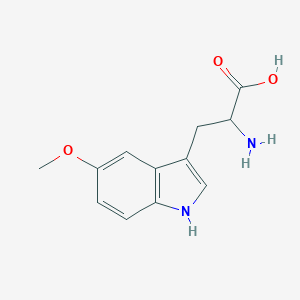
H-Phe-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Phe-AMC, also known as N-(4-Methylcoumarin-7-yl)-L-phenylalanine, is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This property makes it valuable for studying enzyme activity, particularly proteases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-AMC typically involves the coupling of L-phenylalanine with 7-amino-4-methylcoumarin. One efficient method involves the in situ formation of a selenocarboxylate intermediate of protected amino acids, followed by non-nucleophilic amidation with an azide . This method is advantageous due to its high yield and tolerance of common protecting groups used in amino acid/peptide chemistry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesisers and purification systems is common in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
H-Phe-AMC primarily undergoes enzymatic cleavage reactions. It is a substrate for various proteases, which cleave the amide bond between the phenylalanine and the 7-amino-4-methylcoumarin, releasing a fluorescent signal.
Common Reagents and Conditions
The enzymatic reactions involving this compound typically occur under physiological conditions, with neutral pH and body temperature. Common reagents include buffer solutions to maintain pH and specific proteases that target the amide bond.
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin, which emits fluorescence. This property is exploited in various biochemical assays to measure enzyme activity.
Applications De Recherche Scientifique
H-Phe-AMC is extensively used in scientific research due to its fluorogenic properties. Some of its applications include:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteases.
Biology: Employed in cell biology to study protease activity within cells and tissues.
Medicine: Utilized in diagnostic assays to detect protease activity in clinical samples, aiding in the diagnosis of diseases.
Industry: Applied in quality control processes to measure enzyme activity in pharmaceutical and biotechnology products
Mécanisme D'action
H-Phe-AMC exerts its effects through enzymatic cleavage by proteases. The proteases recognize and bind to the phenylalanine residue, cleaving the amide bond and releasing 7-amino-4-methylcoumarin. This release generates a fluorescent signal, which can be measured to determine enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Gly-Phe-AMC: Another fluorogenic substrate used for similar purposes but with different enzyme specificity.
Suc-Ala-Ala-Phe-AMC: A substrate for neprilysin 2, used in studies of metalloproteases.
Z-Phe-Arg-AMC: A substrate for cathepsin L, used in studies of lysosomal enzymes.
Uniqueness
H-Phe-AMC is unique due to its specific cleavage by certain proteases, making it a valuable tool for studying these enzymes. Its high sensitivity and specificity for particular proteases set it apart from other fluorogenic substrates .
Propriétés
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13/h2-9,11,16H,10,20H2,1H3,(H,21,23)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWTXWNBQNGDDS-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)








